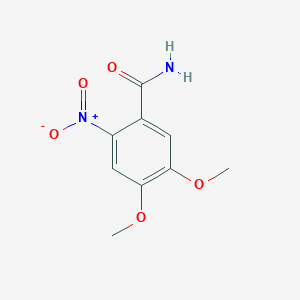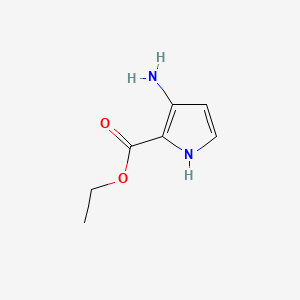
3-amino-1H-pirrol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H10N2O2. It features a pyrrole ring substituted with an amino group at the 3-position and an ethyl ester group at the 2-position.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: It is used in the preparation of complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer properties.
Mecanismo De Acción
Target of Action
The primary targets of ethyl 3-amino-1H-pyrrole-2-carboxylate This compound is a derivative of pyrrole, which is a significant heterocyclic system in natural products and drugs . Pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl 3-amino-1H-pyrrole-2-carboxylate may also interact with various biological targets.
Mode of Action
The exact mode of action of ethyl 3-amino-1H-pyrrole-2-carboxylate It’s known that pyrrole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
The biochemical pathways affected by ethyl 3-amino-1H-pyrrole-2-carboxylate Pyrrole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 3-amino-1H-pyrrole-2-carboxylate could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 3-amino-1H-pyrrole-2-carboxylate The compound’s molecular weight (154.167) and LogP (1.57) suggest that it may have reasonable bioavailability . .
Result of Action
The molecular and cellular effects of ethyl 3-amino-1H-pyrrole-2-carboxylate One study reported that ethyl-2-amino-pyrrole-3-carboxylates, a related group of compounds, showed potent cytotoxic activities against multiple soft tissue cancer cell lines in vitro . These compounds were found to inhibit tubulin polymerization and induce a robust G2/M cell-cycle arrest, leading to considerable accumulation of tumor cells in the M-phase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-1H-pyrrole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of ethyl acetoacetate with an amine under acidic conditions can yield the desired pyrrole derivative. Another method involves the condensation of ethyl 3-aminocrotonate with formamide, followed by cyclization .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 3-amino-1H-pyrrole-2-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems designed to facilitate the cyclization process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-1H-indole-2-carboxylate
- Ethyl 3-amino-1H-pyrrole-2-carboxamide
- Ethyl 3-amino-1H-pyrrole-2-carboxaldehyde
Uniqueness
Ethyl 3-amino-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and an ester group on the pyrrole ring makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
ethyl 3-amino-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDLEQTZLQLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378460 | |
| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252932-48-2 | |
| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a large-scale synthesis method for ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride?
A1: Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a valuable building block in organic synthesis, particularly for creating diverse pyrrole-containing compounds. Having a scalable synthesis method is crucial for research purposes and potential industrial applications. The research highlights that the developed procedure offers advantages in terms of "safety, stability, and handling concerns" [] compared to traditional methods, making it more suitable for large-scale production.
Q2: What analytical techniques were used to confirm the identity and purity of the synthesized ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride?
A2: The researchers primarily used ¹H NMR (proton nuclear magnetic resonance) spectroscopy and elemental analysis to characterize the synthesized compound []. ¹H NMR helps determine the structure by analyzing the hydrogen atom environments within the molecule, while elemental analysis confirms the percentage composition of elements, verifying the compound's purity and identity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
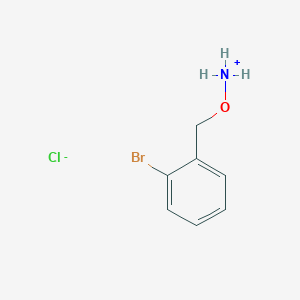
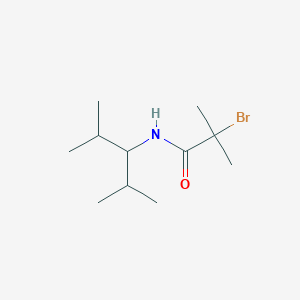
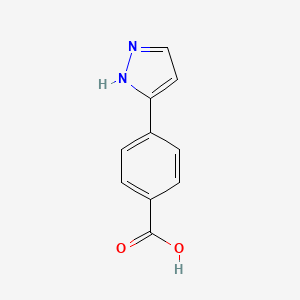
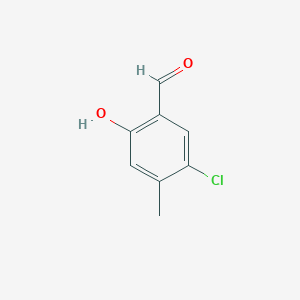
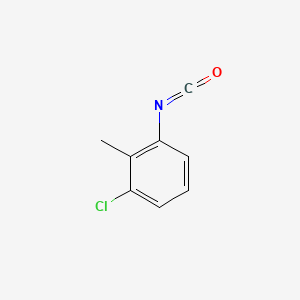
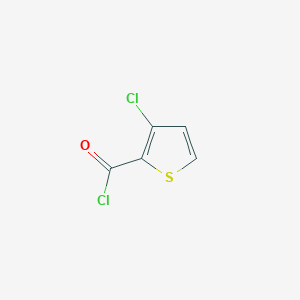
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
